molecular formula C31H51NO9 B15177803 23-Deoxy-5-O-mycaminosyltylonolide CAS No. 50507-46-5

23-Deoxy-5-O-mycaminosyltylonolide

Cat. No.: B15177803
CAS No.: 50507-46-5
M. Wt: 581.7 g/mol
InChI Key: FERSDKADYZRIAA-HISVIJAKSA-N
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Description

Deepoxycirramycin A1 is a macrolide antibiotic known for its unique structure and potent biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: Deepoxycirramycin A1 can be synthesized through a series of complex organic reactions

Industrial Production Methods: Industrial production of Deepoxycirramycin A1 involves large-scale fermentation processes using specific strains of bacteria. The fermentation process is optimized to maximize the yield of the desired compound. Downstream processing includes extraction, purification, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Deepoxycirramycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to produce derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or iodide ions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of Deepoxycirramycin A1.

Scientific Research Applications

Deepoxycirramycin A1 has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying macrolide antibiotics.

  • Biology: Investigated for its antibacterial properties against various pathogens.

  • Medicine: Potential use in developing new antibiotics to combat resistant bacterial strains.

  • Industry: Applied in the production of bioactive compounds and pharmaceuticals.

Mechanism of Action

Deepoxycirramycin A1 is compared with other similar compounds such as tyrocidine and bacitracin. While these compounds share structural similarities, Deepoxycirramycin A1 is unique in its specific functional groups and biological activity. The presence of the oxo group at the 20th position and the beta-mycaminosyl residue at the 5th position contribute to its distinct properties.

Comparison with Similar Compounds

  • Tyrocidine

  • Bacitracin

  • Mycobactin

  • Daptomycin

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Properties

CAS No.

50507-46-5

Molecular Formula

C31H51NO9

Molecular Weight

581.7 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,3R,4S,5R,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C31H51NO9/c1-9-25-19(4)14-17(2)10-11-23(34)18(3)15-22(12-13-33)30(20(5)24(35)16-26(36)40-25)41-31-29(38)27(32(7)8)28(37)21(6)39-31/h10-11,13-14,18-22,24-25,27-31,35,37-38H,9,12,15-16H2,1-8H3/b11-10+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28+,29-,30-,31+/m1/s1

InChI Key

FERSDKADYZRIAA-HISVIJAKSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)C

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)C

Origin of Product

United States

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